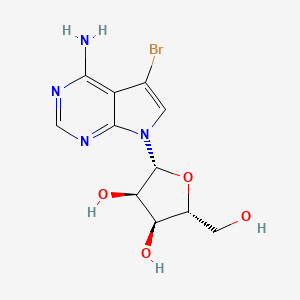
3-Amino-N,N-diméthylbenzylamine
Vue d'ensemble
Description
3-Amino-N,N-dimethylbenzylamine is an organic compound with the chemical formula C₉H₁₄N₂. It is a colorless to light yellow liquid that is easily volatile at room temperature and pressure . This compound is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and rubber additives .
Synthetic Routes and Reaction Conditions:
N,N-Dimethylaniline and Cyanoformate Reaction: N,N-Dimethylaniline reacts with cyanoformate to produce an amide, which is then subjected to reductive deprotection to yield 3-amino-N,N-dimethylbenzylamine.
Dimethyl Carbamate and Cyanogen Chloride Reaction: Dimethyl carbamate reacts with cyanogen chloride to synthesize cyanic acid ester.
Industrial Production Methods:
- The industrial production methods typically involve the same synthetic routes mentioned above but are scaled up to meet commercial demands. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
- The major products formed depend on the type of reaction. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes .
Biology:
- It can be used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects .
Medicine:
- As an intermediate in drug synthesis, it plays a crucial role in the development of new medications .
Industry:
Applications De Recherche Scientifique
Chimie Analytique
Le 3-Amino-N,N-diméthylbenzylamine peut être analysé par la méthode HPLC en phase inverse (RP) avec des conditions simples . La phase mobile contient de l'acétonitrile (MeCN), de l'eau et de l'acide phosphorique . Pour les applications compatibles avec la spectrométrie de masse (MS), l'acide phosphorique doit être remplacé par de l'acide formique . Cette méthode de chromatographie liquide est évolutive et peut être utilisée pour isoler les impuretés dans la séparation préparative .
Catalyseur pour les Mousses de Polyuréthane
La diméthylbenzylamine, un composé étroitement apparenté, est utilisée comme catalyseur pour la formation de mousses de polyuréthane . Compte tenu de sa similarité structurale, le this compound peut également avoir un potentiel dans cette application.
Catalyseur pour les Résines Époxy
En tant qu'amine tertiaire, le this compound peut agir comme un catalyseur d'amélioration de la réticulation époxy-amine . Cela le rend précieux dans la production de résines époxy, qui ont une large gamme d'applications dans des industries telles que l'automobile, la marine et l'aérospatiale.
Catalyseurs de Transfert de Phase
L'amine est basique et subit une quaternisation avec des halogénures d'alkyle (par exemple, bromure d'hexyle) pour donner des sels d'ammonium quaternaires . Ces sels sont des catalyseurs de transfert de phase utiles .
Synthèse de Dérivés
Le this compound subit une métallation ortho dirigée avec du butyllithium . Grâce à ces réactions, de nombreux dérivés sont connus avec la formule 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) .
Industries Pharmaceutique, Chimique et Cosmétique
Mécanisme D'action
Target of Action
3-Amino-N,N-dimethylbenzylamine is a type of amine compound
Mode of Action
The mode of action of 3-Amino-N,N-dimethylbenzylamine involves a process known as reductive amination . In this process, an imine is formed from an amine and an aldehyde or ketone, and then the imine is reduced to an amine . This is a controlled way of forming nitrogen-carbon bonds .
Biochemical Pathways
The compound is used as a reagent in the preparation of amino-triazole-carboxamide derivatives for use in trypanosoma cruzi , suggesting it may influence pathways related to this parasitic infection.
Pharmacokinetics
It’s known that the compound can be analyzed using reverse phase high-performance liquid chromatography (hplc), which is suitable for pharmacokinetic studies .
Result of Action
The compound’s role in the synthesis of amino-triazole-carboxamide derivatives suggests it may have effects related to the bioactivity of these derivatives .
Action Environment
The action, efficacy, and stability of 3-Amino-N,N-dimethylbenzylamine can be influenced by various environmental factors. For instance, the compound’s reductive amination process can be affected by the presence of reducing agents . Additionally, the compound’s solubility in water suggests that its action and stability may be influenced by the aqueous environment.
Analyse Biochimique
Biochemical Properties
3-Amino-N,N-dimethylbenzylamine plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the preparation of amino-triazole-carboxamide derivatives, which are crucial in studying Trypanosoma cruzi . The nature of these interactions often involves the formation of stable complexes, which can be analyzed to understand the biochemical pathways and mechanisms in which 3-Amino-N,N-dimethylbenzylamine is involved.
Cellular Effects
3-Amino-N,N-dimethylbenzylamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes and proteins, leading to changes in metabolic flux and metabolite levels . These effects are crucial for understanding how 3-Amino-N,N-dimethylbenzylamine can be used in therapeutic and diagnostic applications.
Molecular Mechanism
The molecular mechanism of 3-Amino-N,N-dimethylbenzylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, 3-Amino-N,N-dimethylbenzylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-N,N-dimethylbenzylamine can change over time. The compound’s stability and degradation are important factors to consider. It has a melting point of 44-46°C and a boiling point of 130°C at 0.1 Torr . These properties suggest that 3-Amino-N,N-dimethylbenzylamine is relatively stable under standard laboratory conditions. Long-term studies are necessary to fully understand its effects on cellular function over extended periods.
Dosage Effects in Animal Models
The effects of 3-Amino-N,N-dimethylbenzylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the safe and effective use of 3-Amino-N,N-dimethylbenzylamine in research and therapeutic applications.
Metabolic Pathways
3-Amino-N,N-dimethylbenzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism
Transport and Distribution
The transport and distribution of 3-Amino-N,N-dimethylbenzylamine within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.
Subcellular Localization
3-Amino-N,N-dimethylbenzylamine’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Comparaison Avec Des Composés Similaires
N,N-Dimethylbenzylamine (C₉H₁₃N): This compound is similar in structure but lacks the amino group at the para position.
N,N-Dimethylaniline (C₈H₁₁N): Another structurally similar compound, differing by the absence of the benzyl group.
Uniqueness:
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBIBHVUSZAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182239 | |
| Record name | 3-Amino-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27958-77-6 | |
| Record name | 3-Amino-N,N-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27958-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N,N-dimethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27958-77-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N,N-dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-N,N-DIMETHYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWS7V668LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)












